molecular formula C5H5Cl2N3 B1440136 4,5-Dichloropyridine-2,3-diamine CAS No. 662116-66-7

4,5-Dichloropyridine-2,3-diamine

Cat. No.: B1440136
CAS No.: 662116-66-7
M. Wt: 178.02 g/mol
InChI Key: GOVJRSTWOQZULF-UHFFFAOYSA-N
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Description

4,5-Dichloropyridine-2,3-diamine is an organic compound characterized by a pyridine ring substituted with two chlorine atoms and two amino groups. This compound is part of the chloropyridine family, which is known for its diverse applications in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloropyridine-2,3-diamine typically involves the chlorination of pyridine derivatives followed by amination. One common method includes the reaction of 4,5-dichloropyridine with ammonia or amines under controlled conditions to introduce the amino groups at the 2 and 3 positions .

Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination and amination processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient production .

Mechanism of Action

The mechanism of action of 4,5-Dichloropyridine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and amino groups play a crucial role in binding to these targets, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest significant interactions with cellular proteins .

Comparison with Similar Compounds

Uniqueness of 4,5-Dichloropyridine-2,3-diamine: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Overview

4,5-Dichloropyridine-2,3-diamine (chemical formula: C5_5H4_4Cl2_2N4_4) is an organic compound belonging to the chloropyridine family. It features a pyridine ring with two chlorine substituents and two amino groups. This structural configuration contributes to its diverse biological activities, particularly in antimicrobial and anticancer research.

The compound is synthesized primarily through chlorination followed by amination of pyridine derivatives. The typical synthetic route involves:

  • Chlorination : Chlorination of pyridine derivatives to introduce chlorine atoms at the 4 and 5 positions.
  • Amination : Reaction with ammonia or primary amines to introduce amino groups at the 2 and 3 positions.

This compound is notable for its unique substitution pattern, which influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against:

  • Gram-positive bacteria : Staphylococcus aureus, Enterococcus faecalis.
  • Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa.
  • Fungi : Candida albicans, Aspergillus fumigatus.

The compound's mechanism of action appears to involve interference with bacterial cell wall synthesis and disruption of cellular processes, although specific targets are still under investigation .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been explored for its potential anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as:

  • Induction of apoptosis (programmed cell death).
  • Inhibition of key signaling pathways involved in tumor growth.

Research has focused on its efficacy against various cancer cell lines, including breast and lung cancer cells. The presence of amino groups is believed to enhance its interaction with cellular receptors involved in cancer progression .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally related compounds can be insightful:

Compound NameStructure FeaturesBiological Activity
4-Amino-2,6-dichloropyridineAmino group at position 4Precursor in drug synthesis
2,3-Diamino-6-chloropyridineChlorine at position 6Different reactivity patterns
2,6-Dichloropyridine-3,4-diamineChlorines at positions 2 and 6Unique reactivity due to substituted positions
This compound Chlorines at positions 4 and 5Notable antimicrobial and anticancer properties

This table highlights how variations in substitution can lead to differing biological activities among chlorinated pyridine derivatives.

Case Studies

  • Antimicrobial Efficacy Study :
    A study evaluated the antimicrobial effectiveness of this compound against a panel of bacterial strains. Results indicated a significant reduction in bacterial viability with minimum inhibitory concentrations (MICs) ranging from 20 µg/mL to 80 µg/mL depending on the strain tested .
  • Anticancer Mechanism Investigation :
    In vitro studies on lung cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies suggested that it induces apoptosis via activation of caspase pathways .

Future Directions

The ongoing research into the biological activity of this compound suggests promising potential for therapeutic applications. Future studies should focus on:

  • Elucidating the precise molecular mechanisms underlying its antimicrobial and anticancer activities.
  • Conducting in vivo studies to assess efficacy and safety profiles.
  • Exploring structural modifications to enhance potency and selectivity against specific targets.

Properties

IUPAC Name

4,5-dichloropyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2N3/c6-2-1-10-5(9)4(8)3(2)7/h1H,8H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVJRSTWOQZULF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)N)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670258
Record name 4,5-Dichloropyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

662116-66-7
Record name 4,5-Dichloropyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Amino-4,5-dichloro-3-nitropyridine (Example 206b) (1.04 g, 5.0 mmol), zinc powder (2.4 g, 37 mmol) and anhydrous calcium chloride (3 g, 27 mmol) were mixed in 95% ethanol (30 ml) and heated to reflux for 1 h. When cool, the reaction mixture was filtered through celite and evaporated in vacuo. The residue was dissolved in methanol/dichloromethane 1:1 and chromatographed through a short column of silica (10 g) eluting with methanol/dichloromethane 3:7. The fraction containing the product was concentrated in vacuo and the residue dissolved in methanol/acetonitrile 1:9 and again concentrated in vacuo together with silica. The product thus adsorbed on silica gel was again subjected to chromatography on silica gel (EtOAc) to afford the pure product as a off-white powder (0.60 g, 67%).
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
2.4 g
Type
catalyst
Reaction Step One
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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